![molecular formula C24H41N3O3 B10772469 N-[(S)-1-(11-Amino-undecylcarbamoyl)-2-(4-hydroxy-phenyl)-ethyl]-butyramide](/img/structure/B10772469.png)
N-[(S)-1-(11-Amino-undecylcarbamoyl)-2-(4-hydroxy-phenyl)-ethyl]-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Philanthotoxin-11 (PhTX-11) is a synthetic organic compound known for its potent noncompetitive antagonistic properties against nicotinic acetylcholine receptors containing the delta subunit . Philanthotoxins are polyamine toxins that can reversibly paralyze their prey by blocking excitatory neurotransmitter ion channels .
Preparation Methods
The synthesis of Philanthotoxin-11 involves several steps, starting with the preparation of the core structure, which includes a hydrophobic aromatic head group and a hydrophilic polyamine tail . The synthetic route typically involves the following steps:
Formation of the aromatic head group: This step involves the synthesis of a substituted aromatic compound, often through electrophilic aromatic substitution reactions.
Attachment of the polyamine tail: The polyamine tail is synthesized separately and then attached to the aromatic head group through amide bond formation.
Final modifications: The final product is purified and modified to achieve the desired chemical properties.
Chemical Reactions Analysis
Philanthotoxin-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic head group can lead to the formation of quinones, while reduction of the polyamine tail can lead to the formation of amines.
Scientific Research Applications
Philanthotoxin-11 has several scientific research applications, including:
Mechanism of Action
Philanthotoxin-11 exerts its effects by non-selectively blocking excitatory neurotransmitter ion channels, including nicotinic acetylcholine receptors and ionotropic glutamate receptors . The compound has a hydrophobic aromatic head group and a hydrophilic polyamine tail, which allow it to inhibit ion channels by binding within the ion channel pore . This binding prevents the flow of ions through the channel, leading to the paralysis of the target organism.
Comparison with Similar Compounds
Philanthotoxin-11 is similar to other philanthotoxins, such as Philanthotoxin-433 and Philanthotoxin-343 . it has unique properties that distinguish it from these compounds:
Properties
Molecular Formula |
C24H41N3O3 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[(2S)-1-(11-aminoundecylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C24H41N3O3/c1-2-12-23(29)27-22(19-20-13-15-21(28)16-14-20)24(30)26-18-11-9-7-5-3-4-6-8-10-17-25/h13-16,22,28H,2-12,17-19,25H2,1H3,(H,26,30)(H,27,29)/t22-/m0/s1 |
InChI Key |
OZVULFLAPUPPFK-QFIPXVFZSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCN |
Canonical SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


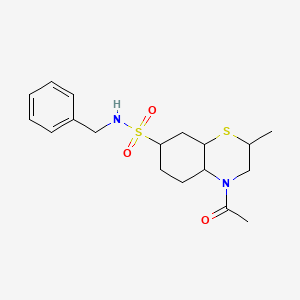
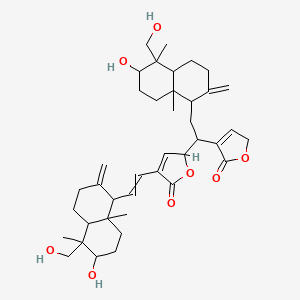
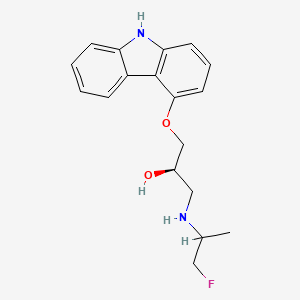
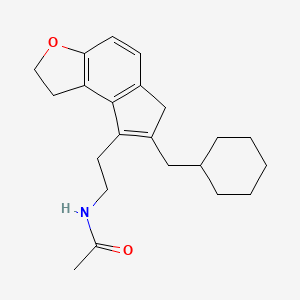
![6-[2-[(E)-2-[4-(morpholin-4-ylmethyl)phenyl]ethenyl]pyridin-4-yl]-1,7-dihydropyrrolo[3,2-e]pyrimidin-4-one](/img/structure/B10772424.png)
![7-(6-Methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyrazin-2-ylmethylamino)pyrido[3,4-b]pyrazin-2-one](/img/structure/B10772441.png)
![2-chloro-6-[(2R)-2-hydroxy-3-[(2S)-2-(phenylmethyl)pyrrolidin-1-yl]propoxy]benzonitrile](/img/structure/B10772449.png)
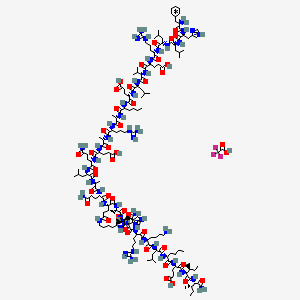

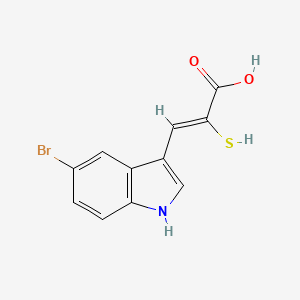
![2-[(3S)-3-(aminomethyl)piperidine-1-carbonyl]-N-[1-(cyclononen-1-ylmethyl)piperidin-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10772471.png)
![4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate](/img/structure/B10772494.png)
![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B10772501.png)

